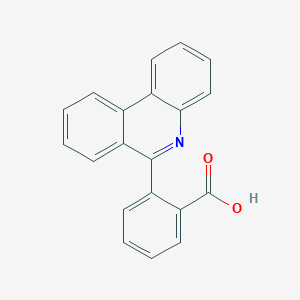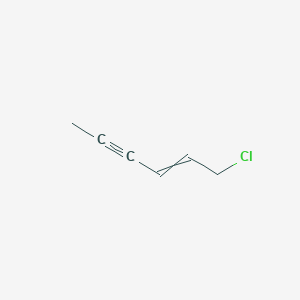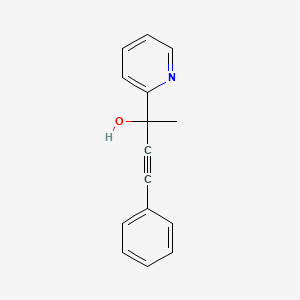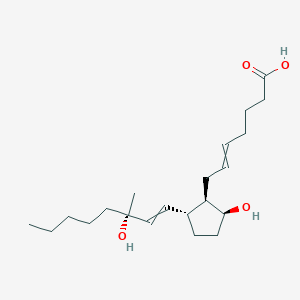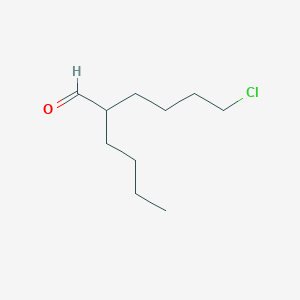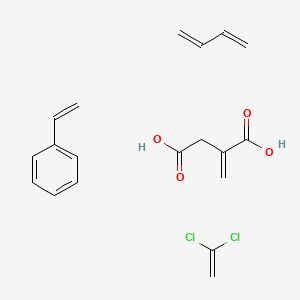
2-Amino-4-tert-butylphenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-tert-butylphenol;hydrochloride is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a tert-butyl group and an amino group is attached to the ortho position relative to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-4-tert-butylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol. This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to yield 2-Amino-4-tert-butylphenol .
Industrial Production Methods
In industrial settings, the production of 2-Amino-4-tert-butylphenol often involves large-scale chemical processes. The alkylation and nitration steps are typically carried out in continuous flow reactors to ensure high efficiency and yield. The reduction step may involve the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is often used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated and sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-tert-butylphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-4-tert-butylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminophenol: Lacks the tert-butyl group, making it less hydrophobic.
4-tert-Butylphenol: Lacks the amino group, reducing its reactivity in nucleophilic reactions.
2,4-Di-tert-butylphenol: Contains an additional tert-butyl group, increasing its steric hindrance.
Uniqueness
2-Amino-4-tert-butylphenol is unique due to the presence of both the tert-butyl and amino groups, which confer distinct chemical and physical properties. The tert-butyl group increases its hydrophobicity, while the amino group enhances its reactivity in nucleophilic and electrophilic reactions .
Eigenschaften
CAS-Nummer |
54118-63-7 |
|---|---|
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
2-amino-4-tert-butylphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6,12H,11H2,1-3H3;1H |
InChI-Schlüssel |
DMTMIPHTFJMOPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


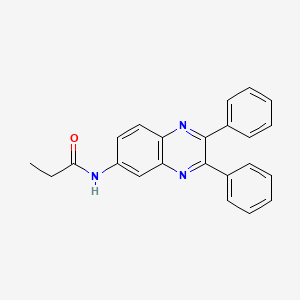
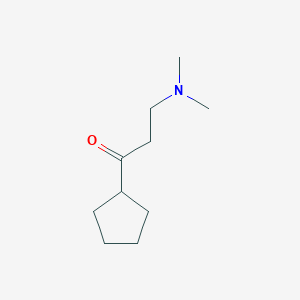
![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
